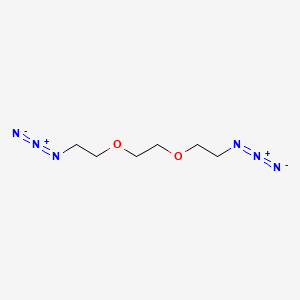![molecular formula C9H9NO4 B3034177 (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid CAS No. 142436-48-4](/img/structure/B3034177.png)
(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid
描述
(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a hydroxyl group, a phenylcarbonyl group, and an amino group attached to an ethanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid can be achieved through several methods. One common approach involves the amidation of a carboxylic acid with an amine. For example, the carboxylic acid can be first converted into an ammonium salt, which then produces an amide upon heating . Another method involves the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids or their derivatives by reacting activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones in the presence of nucleophiles such as water, alcohols, or amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used may vary depending on the desired application and the availability of starting materials.
化学反应分析
Types of Reactions: (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the hydroxyl group can be oxidized to form a carbonyl compound, while the amino group can participate in nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as ozone (O3) for oxidative cleavage, and reducing agents such as dimethyl sulfide or zinc for reductive workup . Acid chlorides can react with the amino group to form amides, and sulfonyl chlorides can react to form sulfonamides under alkaline conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield carbonyl compounds, while substitution reactions involving the amino group can produce various amides and sulfonamides .
科学研究应用
(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties and its role in biochemical pathways. In industry, it is used in the production of pharmaceuticals and other chemical products .
作用机制
The mechanism of action of (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds: Similar compounds to (2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid include other amino acids and their derivatives, such as (2S)-amino(cyclopentyl)ethanoic acid and (2S)-(tert-butoxycarbonyl)aminoethanoic acid .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
(2S)-2-benzamido-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7(10-8(12)9(13)14)6-4-2-1-3-5-6/h1-5,8,12H,(H,10,11)(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWCVCCEIQXUQU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(3-chlorophenyl)methyl]piperidine;hydrochloride](/img/structure/B3034099.png)


![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)







